2-(4-methoxyphenoxy)-N-(2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl)acetamide
Overview
Description
WAY-324407 is a chemical compound with the molecular formula C26H25N3O4The compound is recognized for its role as a SYK inhibitor, which suggests its potential in modulating immune responses and treating allergic reactions .
Preparation Methods
The synthesis of WAY-324407 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of WAY-324407.
Functionalization: Various functional groups are introduced to the core structure through reactions such as nitration, reduction, and acylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial production methods for WAY-324407 would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
WAY-324407 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in WAY-324407, leading to different reduced forms.
Substitution: The aromatic rings in WAY-324407 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution are commonly used.
Scientific Research Applications
WAY-324407 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of SYK inhibitors and their chemical properties.
Biology: WAY-324407 is employed in biological assays to investigate its effects on cellular processes and immune responses.
Medicine: The compound is explored for its potential therapeutic applications in treating allergic reactions and autoimmune diseases.
Mechanism of Action
WAY-324407 exerts its effects primarily through the inhibition of SYK (spleen tyrosine kinase). SYK is a key enzyme involved in the signaling pathways of immune cells. By inhibiting SYK, WAY-324407 can modulate immune responses, potentially reducing inflammation and allergic reactions. The compound interacts with the active site of SYK, preventing its activation and subsequent signaling cascades .
Comparison with Similar Compounds
WAY-324407 can be compared with other SYK inhibitors, such as:
R406: Another SYK inhibitor with similar immunomodulatory effects.
Fostamatinib: A clinically approved SYK inhibitor used for treating chronic immune thrombocytopenia.
BAY 61-3606: A potent SYK inhibitor with applications in research and potential therapeutic uses.
WAY-324407 is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other SYK inhibitors .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-17-8-9-18(25-22-6-4-5-7-23(22)26(31)29(2)28-25)14-19(17)15-27-24(30)16-33-21-12-10-20(32-3)11-13-21/h4-14H,15-16H2,1-3H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIIURHEWSAGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)CNC(=O)COC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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